molecular formula C12H16O B14523953 2-(Hex-3-en-2-yl)phenol CAS No. 62536-89-4

2-(Hex-3-en-2-yl)phenol

Cat. No.: B14523953
CAS No.: 62536-89-4
M. Wt: 176.25 g/mol
InChI Key: XUVYGVRRBLASHW-UHFFFAOYSA-N
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Description

2-(Hex-3-en-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-3-en-2-yl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with hex-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by a series of purification steps. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-3-en-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group directs substituents to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated phenols, nitrophenols

Scientific Research Applications

2-(Hex-3-en-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hex-3-en-2-yl)phenol involves its interaction with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol, used as a disinfectant and precursor in chemical synthesis.

    4-Hexylresorcinol: A phenol derivative with antiseptic properties, used in mouthwashes and throat lozenges.

    2-Hexanol: An alcohol with a similar hexyl chain but lacking the aromatic phenol group.

Uniqueness

2-(Hex-3-en-2-yl)phenol is unique due to its specific structure, combining the properties of both phenols and alkenes. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler phenols or alkenes.

Properties

CAS No.

62536-89-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-hex-3-en-2-ylphenol

InChI

InChI=1S/C12H16O/c1-3-4-7-10(2)11-8-5-6-9-12(11)13/h4-10,13H,3H2,1-2H3

InChI Key

XUVYGVRRBLASHW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C)C1=CC=CC=C1O

Origin of Product

United States

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